Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate is a chemical compound with the CAS Number: 1638744-13-4 . It has a molecular weight of 187.24 .
Physical And Chemical Properties Analysis
Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Scientific Research Applications
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Adsorption and Oxidation Combined Processes on Methyl Tert-Butyl Ether Removal
- Application Summary : This research focuses on the removal of methyl tert-butyl ether, a gasoline additive that has caused environmental pollution due to its high solubility and recalcitrance . The study provides a comprehensive overview of the mechanism and application of adsorption and oxidation combined process to remove methyl tert-butyl ether .
- Methods of Application : The materials commonly used in the combined process, such as zeolite and activated carbon, are compared. The physical and chemical properties and functions of different materials are explored .
- Results or Outcomes : The study concludes that the integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .
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Synthesis of N-Heterocycles via Sulfinimines Using Tert-Butanesulfinamide
- Application Summary : This research discusses the use of enantiopure tert-butanesulfinamide in the stereoselective synthesis of amines and their derivatives .
- Methods of Application : The study provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .
- Results or Outcomes : The methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
-
Adsorption and Oxidation Combined Processes on Methyl Tert-Butyl Ether Removal
- Application Summary : This research focuses on the removal of methyl tert-butyl ether, a gasoline additive that has caused environmental pollution due to its high solubility and recalcitrance . The study provides a comprehensive overview of the mechanism and application of adsorption and oxidation combined process to remove methyl tert-butyl ether .
- Methods of Application : The materials commonly used in the combined process, such as zeolite and activated carbon, are compared. The physical and chemical properties and functions of different materials are explored .
- Results or Outcomes : The study concludes that the integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .
-
Synthesis of N-Heterocycles via Sulfinimines Using Tert-Butanesulfinamide
- Application Summary : This research discusses the use of enantiopure tert-butanesulfinamide in the stereoselective synthesis of amines and their derivatives .
- Methods of Application : The study provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .
- Results or Outcomes : The methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
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Tertiary Butyl Esters Synthesis Enabled by Flow Microreactors
- Application Summary : This research discusses the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Methods of Application : The study provides an overview of the flow process, which was found to be more efficient and versatile compared to the batch .
- Results or Outcomes : The methodology offers a straightforward method for the synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry .
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Non-Directed Catalytic Hydroxylation of the Tert-Butyl Group
- Application Summary : This research discusses the site-selective and product chemoselective hydroxylation of the tert-butyl group .
- Methods of Application : The study provides an overview of the interplay of steric, electronic, medium, and torsional effects .
- Results or Outcomes : The methodology delivers primary alcohols as largely dominant products in preparative yields .
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Tert-butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate
- Application Summary : This compound is a specific type of azetidine derivative. Azetidines are used in the synthesis of a variety of pharmaceuticals and biologically active compounds .
- Methods of Application : The specific methods of application for this compound are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the available resources .
-
Direct and Sustainable Synthesis of Tertiary Butyl Esters Enabled by Flow Microreactors
- Application Summary : This research discusses the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Methods of Application : The study provides an overview of the flow process, which was found to be more efficient and versatile compared to the batch .
- Results or Outcomes : The methodology offers a straightforward method for the synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry .
-
Non-Directed Catalytic Hydroxylation of the Tert-Butyl Group
- Application Summary : This research discusses the site-selective and product chemoselective hydroxylation of the tert-butyl group .
- Methods of Application : The study provides an overview of the interplay of steric, electronic, medium, and torsional effects .
- Results or Outcomes : The methodology delivers primary alcohols as largely dominant products in preparative yields .
Safety And Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLFUJCDADLZAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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